(R)-2-Aminomethyl-1-N-Cbz-piperidine
Overview
Description
®-2-Aminomethyl-1-N-Cbz-piperidine is a chiral compound that features a piperidine ring with an aminomethyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminomethyl-1-N-Cbz-piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-2-piperidone.
Protection: The nitrogen atom of ®-2-piperidone is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Reduction: The carbonyl group is reduced to an aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of ®-2-Aminomethyl-1-N-Cbz-piperidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-Aminomethyl-1-N-Cbz-piperidine can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to remove the Cbz protecting group using catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Removal of the Cbz group to yield the free amine.
Substitution: Introduction of new functional groups at the aminomethyl position.
Scientific Research Applications
®-2-Aminomethyl-1-N-Cbz-piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-Aminomethyl-1-N-Cbz-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the Cbz group provides steric hindrance and stability. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminomethyl-1-N-Cbz-piperidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-Cbz-piperidine: Lacks the aminomethyl group, making it less versatile in reactions.
2-Aminomethylpiperidine: Lacks the Cbz protecting group, making it more reactive but less stable.
Uniqueness
®-2-Aminomethyl-1-N-Cbz-piperidine is unique due to its chiral nature and the presence of both the aminomethyl group and the Cbz protecting group. This combination allows for selective reactions and applications in asymmetric synthesis, making it a valuable compound in both research and industrial settings.
Biological Activity
(R)-2-Aminomethyl-1-N-Cbz-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and structure-activity relationships (SARs), providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- CAS Number : 141774-68-7
The compound features a piperidine ring substituted with an aminomethyl group and a benzyloxycarbonyl (Cbz) protecting group, which influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Piperidine Derivative : Starting from commercially available piperidine, the aminomethyl group is introduced.
- Cbz Protection : The amino group is protected using benzyloxycarbonyl chloride to enhance stability during subsequent reactions.
This synthetic route has been optimized to yield high purity and efficiency, making it suitable for further biological evaluations.
1. Anti-inflammatory Effects
Research has indicated that derivatives of piperidine exhibit notable anti-inflammatory activities. For instance, studies have shown that certain piperidine analogs can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
This compound | TBD | TBD |
The exact IC50 values for this compound remain to be fully characterized but are anticipated to reflect similar trends based on structural analogs.
2. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties, particularly against colorectal and ovarian cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study : A study involving piperidine derivatives demonstrated that compounds with similar structures significantly reduced tumor growth in xenograft models, indicating potential for therapeutic applications.
3. Neuroprotective Properties
Emerging evidence points towards neuroprotective effects attributed to piperidine derivatives, including potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the inhibition of neuroinflammatory processes and protection against oxidative stress.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Influence : The presence of electron-donating groups on the piperidine ring enhances activity against COX enzymes.
- Protecting Groups : The Cbz group not only stabilizes the amino function but also affects the compound's interaction with biological targets.
Properties
IUPAC Name |
benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNFVPSBDRYJU-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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